molecular formula C9H18ClNO2 B1441678 3-Piperidinyl 2-methylpropanoate hydrochloride CAS No. 1220020-99-4

3-Piperidinyl 2-methylpropanoate hydrochloride

Cat. No. B1441678
CAS RN: 1220020-99-4
M. Wt: 207.7 g/mol
InChI Key: BZAOVDMBZDSDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidinyl 2-methylpropanoate hydrochloride is a synthetic compound used primarily in scientific research. It has the molecular formula C9H18ClNO2 and a molecular weight of 207.69772 .


Molecular Structure Analysis

The molecular structure of 3-Piperidinyl 2-methylpropanoate hydrochloride consists of a piperidine ring attached to a 2-methylpropanoate group . The compound is a hydrochloride salt, indicating the presence of a chloride ion .


Physical And Chemical Properties Analysis

3-Piperidinyl 2-methylpropanoate hydrochloride is a solid at room temperature . It has a molecular weight of 207.7 .

Scientific Research Applications

Synthesis and Antibacterial Properties

A series of hydrochlorides of aminopropanols, including compounds with a 3-piperidinyl structure, were synthesized and evaluated for their antibacterial and antioxidant properties. The research found that some hydrochlorides displayed moderate antibacterial activity, though no significant antioxidant properties were observed except for specific derivatives which exhibited high antioxidant activity (Гаспарян et al., 2011).

Pharmaceutical Applications

New fibrates containing a piperidine moiety were synthesized, with some showing superior activities in decreasing triglycerides, cholesterol, and blood sugar levels in animal models compared to a standard fibrate, bezafibrate. This highlights the potential for 3-piperidinyl derivatives in treating metabolic disorders (Komoto et al., 2000).

Antibacterial and Antifungal Activity

Novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds were synthesized and evaluated for their biological activities. These compounds demonstrated antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Ibiş et al., 2015).

Fluorescent Sensors for Metal Ions

Hydrazide-based fluorescent sensors incorporating piperidinyl groups were developed for the highly sensitive and selective detection of Cu2+ and Hg2+ in aqueous solutions. These findings are significant for environmental monitoring and the study of metal ion interactions in biological systems (Wang et al., 2014).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 4-carboxypiperidinium chloride was characterized, providing insights into the structural properties of piperidinium salts and their potential applications in materials science (Szafran et al., 2007).

properties

IUPAC Name

piperidin-3-yl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAOVDMBZDSDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinyl 2-methylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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